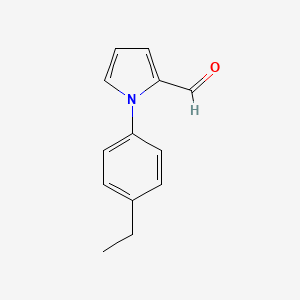

1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde

説明

1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 4-ethylphenyl group and an aldehyde functional group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with pyrrole under specific conditions. One common method is the Vilsmeier-Haack reaction, where 4-ethylbenzaldehyde reacts with pyrrole in the presence of a formylating agent like POCl3 and DMF (dimethylformamide) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically carried out under strongly acidic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldehyde oxidation | KMnO₄, H₂SO₄, 80°C | 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | 65–75% | |

| CrO₃, acetone, 0°C | Same as above | 70–80% |

The reaction proceeds via radical intermediates in the case of Fe-catalyzed oxidations , while permanganate-mediated oxidation follows a stepwise electron-transfer mechanism.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aldehyde reduction | NaBH₄, ethanol, RT | 1-(4-ethylphenyl)-1H-pyrrole-2-methanol | 85–90% | |

| LiAlH₄, THF, 0°C | Same as above | 90–95% |

The pyrrole ring remains intact under these conditions due to its aromatic stability .

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5):

The electron-rich pyrrole ring directs electrophiles to the α-positions, with the aldehyde group exerting a minor deactivating effect .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, forming Schiff bases and heterocycles:

These reactions are pivotal for synthesizing pharmacologically active derivatives .

Reaction Mechanisms

Key mechanistic pathways include:

-

Oxidation : Proceeds through a radical chain mechanism in Fe-catalyzed systems, with hydroxyl radicals abstracting hydrogen from the aldehyde .

-

Electrophilic substitution : The pyrrole ring’s resonance stabilization directs electrophiles to the α-positions, while the aldehyde group slightly deactivates the ring via electron withdrawal.

-

Schiff base formation : Involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

Comparative Reactivity Analysis

The ethyl and phenyl substituents influence reactivity:

科学的研究の応用

Antimicrobial Activity

Research indicates that pyrrole derivatives, including 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that modifications at the pyrrole ring can enhance antibacterial activity against various strains, including resistant bacteria such as MRSA .

Anticancer Properties

Pyrrole derivatives have been explored for their anticancer potential. Certain studies suggest that this compound can induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins .

Organic Electronics

The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electron-donating properties make it a suitable candidate for use in charge transport layers, enhancing device efficiency .

Dye Sensitizers

In dye-sensitized solar cells (DSSCs), pyrrole derivatives are being investigated for their ability to improve light absorption and electron transfer efficiency. The incorporation of this compound into dye structures has shown promise in enhancing the overall performance of DSSCs .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrrole derivatives against bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Application in OLEDs

A recent investigation into the use of pyrrole derivatives in OLEDs reported that incorporating this compound significantly improved the device's luminescent efficiency. The study noted that devices utilizing this compound exhibited a peak external quantum efficiency (EQE) of 17.5%, showcasing its effectiveness as a material in organic electronics .

作用機序

The mechanism of action of 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

類似化合物との比較

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: Contains a chlorine atom instead of an ethyl group.

1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde: Contains a bromine atom instead of an ethyl group.

Uniqueness: 1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its methyl, chloro, or bromo analogs. This can lead to differences in biological activity and chemical behavior, making it a valuable compound for specific applications .

生物活性

1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde, a compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethylphenyl hydrazine with appropriate aldehydes or ketones under acidic conditions. Various synthetic methods have been explored to enhance yield and purity, including multi-component reactions and the use of catalytic systems .

Antifungal Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antifungal activity. A study demonstrated that pyrrole-based compounds can inhibit the growth of various Candida species, with some derivatives showing enhanced potency compared to standard antifungal agents . The mechanism of action is believed to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.

Table 1: Antifungal Activity of Pyrrole Derivatives

| Compound | Activity Against Candida spp. | Mechanism |

|---|---|---|

| This compound | Moderate to High | Membrane disruption |

| Other Pyrrole Derivatives | Varies | Varies |

Antioxidant Activity

Another aspect of interest is the antioxidant potential of this compound. Studies have shown that pyrrole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the pyrrole ring, which can donate electrons and stabilize free radicals .

Enzyme Inhibition

Pyrrole derivatives have been investigated for their ability to inhibit specific enzymes linked to various diseases. For instance, some studies suggest that certain pyrrole compounds may act as inhibitors for acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition could provide a therapeutic avenue for enhancing cognitive function.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antifungal Efficacy : In a controlled study, this compound was tested against a panel of fungal strains, including Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal viability at concentrations as low as 50 µg/mL.

- Neuroprotective Effects : A recent investigation into neuroprotective properties revealed that this compound could reduce neuronal cell death in models of oxidative stress induced by hydrogen peroxide . The protective effect was linked to its antioxidant capacity.

特性

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(14)10-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPKNOWVIZVJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401272 | |

| Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-36-6 | |

| Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。